molecular formula C12H11NOS2 B7785600 5-Benzylidene-3-ethylrhodanine

5-Benzylidene-3-ethylrhodanine

Cat. No.: B7785600
M. Wt: 249.4 g/mol
InChI Key: ZQDPYAPUFMILTB-CSKARUKUSA-N
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Description

Contextualization within Rhodanine (B49660) Chemistry and Medicinal Chemistry

5-Benzylidene-3-ethylrhodanine belongs to the rhodanine family of compounds, which are five-membered heterocyclic molecules containing a thiazolidine (B150603) core. wikipedia.org The rhodanine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.govbenthamdirect.com The versatility of the rhodanine ring, particularly at the C5 and N3 positions, allows for extensive chemical modifications, enabling the synthesis of a diverse library of derivatives with varied biological profiles. tandfonline.comekb.eg

The core of this compound is the rhodanine ring, distinguished by a benzylidene group at the 5-position and an ethyl group at the 3-position. The synthesis of such 5-arylidene rhodanine derivatives is often achieved through Knoevenagel condensation, a reaction between an aldehyde (in this case, benzaldehyde) and a compound with an active methylene (B1212753) group (3-ethylrhodanine). orientjchem.orgscholarsresearchlibrary.com This synthetic accessibility contributes to the widespread investigation of this class of compounds.

Historical Overview of Rhodanine Derivatives in Drug Discovery

The journey of rhodanine derivatives in drug discovery began with the recognition of their diverse biological potential. Early investigations in the mid-20th century explored their utility as mildew-preventing agents. cuni.cz Over the decades, the scope of research expanded dramatically, revealing a wide range of pharmacological effects.

A pivotal moment in the history of rhodanine-based drugs was the clinical introduction of Epalrestat in Japan in 1992 for the treatment of diabetic neuropathy. mdpi.comencyclopedia.pub Epalrestat, a rhodanine-3-acetic acid derivative, functions as an aldose reductase inhibitor. mdpi.comencyclopedia.pub Its successful clinical application spurred significant interest in the rhodanine scaffold, solidifying its status as a valuable pharmacophore in drug development. benthamdirect.comresearchgate.net Subsequently, researchers have uncovered that rhodanine derivatives possess a multitude of other biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. tandfonline.comencyclopedia.pubresearchgate.net

Significance and Research Trajectory of this compound

This compound, sometimes referred to as BTR-1, has garnered particular attention for its pronounced biological activities, most notably its anticancer properties. mdpi.comencyclopedia.pub Research has demonstrated its ability to induce cytotoxicity in a time and concentration-dependent manner in various cancer cell lines. researchgate.net Studies have indicated that it can cause S-phase arrest and affect DNA replication in leukemic cells, ultimately leading to apoptosis or programmed cell death. mdpi.comencyclopedia.pubresearchgate.net

The research trajectory for this compound and its analogs is focused on elucidating its mechanisms of action and exploring its potential as a lead compound for the development of more potent and selective therapeutic agents. Investigations into its structure-activity relationships (SAR) are ongoing, with a focus on how modifications to the benzylidene ring and the N-ethyl group influence its biological efficacy. mdpi.com The promising in vitro results have paved the way for further preclinical studies to evaluate its therapeutic potential in various disease models.

Detailed Research Findings

The following table summarizes key research findings related to the biological activities of this compound and related derivatives.

Compound/DerivativeBiological ActivityKey Findings
This compound (BTR-1) Anticancer (Leukemia)Induces S-phase arrest and apoptosis. mdpi.comencyclopedia.pub Inhibits cell division in a time-dependent manner. researchgate.net
5-Isopropylidene-3-ethylrhodanine Anticancer (Leukemia)Demonstrates cytotoxicity towards the CEM leukemic cell line by inducing apoptosis. nih.gov
5-Benzylidene bis-rhodanine derivatives AnticancerShow antiproliferative activity against HeLa, K562, and MDAMB231 cancer cell lines. orientjchem.orgresearchgate.net
Derivatives of rhodanine-3-acetic acid AntibacterialHigher activity observed with hydrophobic arylidene groups having electron-withdrawing substituents at the C-5 position. nih.gov
5-benzylidene-rhodanine 3-propionic acid AntibacterialModerate activity against Gram-positive and Gram-negative bacteria. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5E)-5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDPYAPUFMILTB-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18331-34-5
Record name Rhodanine, 5-benzylidene-3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018331345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Strategies

Established Synthetic Routes to 5-Benzylidene-3-ethylrhodanine

The formation of the exocyclic double bond at the C-5 position of the rhodanine (B49660) ring is the key step in synthesizing this compound. This is typically achieved through condensation reactions between 3-ethylrhodanine (B1362658) and benzaldehyde (B42025).

The Knoevenagel condensation is the most prominent and widely employed method for synthesizing 5-benzylidene rhodanine derivatives. beilstein-journals.orgnih.gov This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, 3-ethylrhodanine, with an aldehyde, which is benzaldehyde for the target molecule. The active methylene group at the C-5 position of the 3-ethylrhodanine ring readily reacts with the carbonyl group of benzaldehyde, followed by a dehydration step to yield the 5-benzylidene product. scholarsresearchlibrary.com

A variety of catalysts and solvent systems have been developed to optimize this reaction, aiming for higher yields, shorter reaction times, and more environmentally benign conditions. scholarsresearchlibrary.comnih.gov Common catalysts include weak bases like piperidine (B6355638) or ammonium (B1175870) salts such as ammonium acetate (B1210297), often used in solvents like acetic acid or ethanol (B145695). semanticscholar.org Protic ionic liquids and deep eutectic solvents have also been explored as green alternatives to traditional organic solvents, sometimes even acting as both solvent and catalyst. beilstein-journals.orgscholarsresearchlibrary.com

Table 1: Comparison of Knoevenagel Condensation Conditions for Rhodanine Derivatives

Catalyst/Solvent System Temperature Reaction Time Yield Reference
Sodium Acetate / Acetic Acid Reflux 2-6 hours Good to Excellent japsonline.com
Piperidine / Ethanol Reflux 4-8 hours Moderate to Good nih.gov
L-proline-based DES 60 °C 1 hour Excellent (up to 94%) beilstein-journals.org
DIPEAc (Ionic Liquid) Room Temp 15-30 min Excellent (up to 95%) scholarsresearchlibrary.com
Polyethylene Glycol (PEG) 80 °C 30-60 min High nih.gov

Note: Yields and conditions are generalized from syntheses of various 5-arylidene rhodanines, which are directly applicable to this compound.

To accelerate the synthesis of 5-benzylidene rhodanine derivatives, microwave-assisted organic synthesis (MAOS) has been successfully applied. japsonline.com This technique often leads to a dramatic reduction in reaction times, from hours to mere minutes, along with an improvement in product yields. nih.gov The Knoevenagel condensation between 3-ethylrhodanine and benzaldehyde can be carried out under microwave irradiation, typically in the presence of a catalyst like anhydrous sodium acetate in glacial acetic acid. japsonline.com The rapid and uniform heating provided by microwaves enhances the reaction rate, making it a highly efficient method for laboratory-scale synthesis. nih.gov For instance, syntheses that would take several hours under conventional heating can be completed in 10-15 minutes under microwave irradiation at 150°C. japsonline.com

Derivatization Strategies for this compound Analogues

The rhodanine scaffold is a versatile template for chemical modification. While the focus of this article is this compound, understanding the derivatization strategies at the N-3 position is crucial for creating analogues with potentially modulated properties.

The nitrogen atom at the 3-position of the rhodanine ring is a key site for introducing structural diversity. These modifications are typically performed on the rhodanine core before the condensation step with benzaldehyde.

Introducing various alkyl or aryl groups at the N-3 position can be achieved through several synthetic routes. nih.gov A common method involves the reaction of a primary amine (R-NH₂) with carbon disulfide and a chloro-acetamide derivative in a one-pot, base-assisted process to form the N-substituted rhodanine ring directly. nih.gov This allows for the incorporation of a wide range of alkyl and aryl substituents.

Alternatively, for N-alkylation, the parent rhodanine can be deprotonated with a base, followed by reaction with an alkyl halide (e.g., ethyl iodide for 3-ethylrhodanine). acsgcipr.org N-arylation is more complex and can be achieved using metal-catalyzed cross-coupling reactions, for instance, with diaryliodonium salts. researchgate.net These N-substituted rhodanines then serve as precursors for the Knoevenagel condensation with benzaldehyde to yield the desired 5-benzylidene analogues.

N-Glycosylation involves the attachment of a sugar moiety to the N-3 position of the rhodanine ring, creating N-rhodanine glycosides. nih.govacs.org This derivatization is of interest for modifying the physicochemical properties of the molecule. The synthesis typically involves reacting rhodanine with a protected bromo-sugar, such as α-acetobromoglucose, under basic conditions. nih.govacs.org This reaction can lead to a mixture of N- and S-glycosylated products, which can be separated. Subsequent deprotection of the sugar's hydroxyl groups, often using a catalyst like sodium methoxide (B1231860) in methanol, yields the final N-glycosylated rhodanine. nih.govacs.orgnih.gov This glycosylated core can then undergo condensation with benzaldehyde to produce the corresponding 5-benzylidene derivative. semanticscholar.org

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
3-ethylrhodanine
Benzaldehyde
Rhodanine
Piperidine
Ammonium acetate
Acetic acid
Ethanol
Di-Isopropyl Ethyl Ammonium Acetate (DIPEAc)
Polyethylene Glycol (PEG)
Carbon disulfide
Chloro-acetamide
Ethyl iodide
α-acetobromoglucose
Sodium methoxide

Modifications at the N-3 Position

N-Substituted Carboxyalkyl Acids (e.g., α-carboxy ethyl, hippuric acid, benzamidoacetic acid)

The introduction of a carboxyalkyl group at the N-3 position of the rhodanine ring is a key strategy for modifying the compound's physicochemical properties. The synthesis typically begins with the preparation of the N-substituted rhodanine core, which is then subjected to condensation with an appropriate aldehyde.

The general synthesis of rhodanine-3-carboxyalkyl acids follows a modified procedure first proposed by Körner. nih.govuj.edu.pl This involves the reaction of an amino acid with carbon disulfide in the presence of a base like potassium hydroxide, followed by treatment with chloroacetic acid and subsequent cyclization under acidic conditions. nih.govuj.edu.pl

Once the rhodanine-3-carboxyalkyl acid intermediate is formed, it can undergo a Knoevenagel condensation with benzaldehyde or its derivatives to yield the target 5-benzylidene-3-carboxyalkyl rhodanine. For example, a 3-α-carboxy ethyl-5-benzylidene rhodanine derivative was synthesized and showed notable biological activity. This highlights how modifications at the N-3 position with carboxyalkyl groups can significantly influence the molecule's properties. Research has explored a range of these derivatives, including those based on rhodanine-3-acetic, rhodanine-3-propionic, rhodanine-3-butyric, and rhodanine-3-caproic acids. nih.govnih.gov

N-3 Substituent PrecursorResulting Rhodanine Intermediate
Glycine (Aminoethanoic acid)Rhodanine-3-acetic acid
β-Alanine (3-Aminopropanoic acid)Rhodanine-3-propionic acid
4-Aminobutanoic acidRhodanine-3-butyric acid
6-Aminohexanoic acidRhodanine-3-caproic acid

This table showcases precursor amino acids used to synthesize various rhodanine-3-carboxyalkyl acids which serve as intermediates.

Modifications at the C-5 Benzylidene Moiety (e.g., substituted aromatic aldehydes)

The most common and versatile method for introducing diversity at the C-5 position of the 3-ethylrhodanine scaffold is the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of the active methylene group at C-5 of the rhodanine ring with an aromatic aldehyde in the presence of a catalyst. wikipedia.orgderpharmachemica.com The product is an α,β-unsaturated carbonyl system, specifically a 5-benzylidene derivative. wikipedia.org

This reaction is highly efficient and can be performed under various conditions, including using catalysts like alum in aqueous media, sometimes enhanced by microwave irradiation for a greener approach. derpharmachemica.comderpharmachemica.com The versatility of the Knoevenagel condensation allows for the use of a wide array of substituted aromatic aldehydes, leading to a large library of this compound derivatives. derpharmachemica.com The electronic properties of the substituents on the aromatic ring can significantly impact the biological activity of the final compound. For instance, condensations have been successfully carried out with benzaldehyde, substituted benzaldehydes (e.g., with methoxy (B1213986), nitro, or halo groups), and heterocyclic aldehydes like pyridine (B92270) and quinoline (B57606) aldehydes. derpharmachemica.comnih.govresearchgate.net

The general procedure involves reacting 3-ethylrhodanine with a selected aldehyde, often in a solvent like ethanol or acetic acid, with a base catalyst such as piperidine, triethylamine, or morpholine. nih.govmdpi.com

Aldehyde ReactantResulting C-5 Moiety
Benzaldehyde5-Benzylidene
4-Methoxybenzaldehyde5-(4-Methoxybenzylidene)
4-Nitrobenzaldehyde5-(4-Nitrobenzylidene)
Pyridine-4-carboxaldehyde5-(Pyridin-4-ylmethylidene)
2-Methoxybenzaldehyde5-(2-Methoxybenzylidene)

This interactive table demonstrates how different aromatic aldehydes are used to modify the C-5 position of the 3-ethylrhodanine core.

Synthesis of Bis-Rhodanine Derivatives

Bis-rhodanine derivatives are symmetrical molecules where two rhodanine units are linked together. The synthesis of these compounds often employs a Knoevenagel condensation strategy, reacting two equivalents of an N-alkylrhodanine, such as 3-ethylrhodanine, with one equivalent of a dialdehyde (B1249045). researchgate.net

A common approach involves the condensation reaction between N-alkylrhodanines and aromatic dialdehydes like terephthalaldehyde (B141574) or other bis-aldehydes such as 5,5'-methylene-bis-salicylaldehyde and pyrazole-3,5-dicarbaldehyde. researchgate.netresearchgate.net This reaction typically proceeds under standard Knoevenagel conditions to afford the bis-arylidenerhodanines. researchgate.net These symmetrical structures are of interest for their potential to interact with multiple binding sites on a biological target.

Dialdehyde LinkerResulting Bis-Rhodanine Structure
Terephthalaldehyde (Benzene-1,4-dicarbaldehyde)1,4-Bis[(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl]benzene
Isophthalaldehyde (Benzene-1,3-dicarbaldehyde)1,3-Bis[(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl]benzene
5,5'-Methylene-bis-salicylaldehydeTwo 3-ethylrhodanine units linked at C-5 to a methylene-bis-salicyl moiety
Pyrazole-3,5-dicarbaldehydeTwo 3-ethylrhodanine units linked at C-5 to a pyrazole-3,5-diyl moiety

This table illustrates the synthesis of symmetrical bis-rhodanine derivatives using various dialdehyde linkers.

Hybrid Pharmacophore Approaches Involving this compound Scaffolds

A modern strategy in drug design involves the creation of hybrid molecules that combine two or more pharmacophores to achieve synergistic effects, improved activity, or novel mechanisms of action. researchgate.net The this compound scaffold is a popular building block for this approach due to its established biological relevance. nih.govresearchgate.net

This strategy involves covalently linking the rhodanine moiety to another pharmacologically active fragment. researchgate.net Examples include the synthesis of rhodanine-containing sorafenib (B1663141) analogues and hybrids with neocryptolepine (B1663133) or benzenesulfonamide (B165840) moieties. researchgate.netnih.gov For instance, a series of rhodanine-linked benzenesulfonamide derivatives were developed by replacing the chalcone (B49325) moiety in a parent compound with a rhodanine-linked aldehyde structure to improve biological inhibition. nih.gov These hybrid approaches aim to optimize the therapeutic profile by targeting multiple pathways or enhancing binding affinity to a specific biological target. researchgate.net

Investigational Studies on Biological Activities and Pharmacological Profiles

Anticancer Research

The primary focus of research into 5-Benzylidene-3-ethylrhodanine has been its potential application as an anticancer agent. Studies have explored its ability to inhibit the growth of cancer cells and the pathways through which it exerts these effects.

In Vitro Cytotoxicity Assessments

The cytotoxic potential of this compound has been evaluated against cancer cells. While comprehensive screening data across a wide panel of human cancer cell lines such as HeLa, K562, MDAMB231, HepG2, HT29, A549, MCF-7, HL-60, and MV4-11 is not extensively detailed in publicly available literature, its activity against the human T-lymphoblastoid cell line (CEM), a type of leukemia, has been reported.

In these studies, this compound demonstrated cytotoxic effects, inhibiting the growth of the leukemic CEM cell line in a time-dependent manner at concentrations below 10 µM researchgate.net. Another related compound, 5-benzylidenerhodanine-3-acetic acid, was reported to be non-cytotoxic against HeLa cells nih.gov.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Cancer Type Finding
CEM Leukemia Demonstrated cytotoxicity at <10 µM researchgate.net
HeLa, K562, MDAMB231, HepG2, HT29, A549, MCF-7, HL-60, MV4-11 Various Data not available in cited literature

Mechanistic Elucidation of Anticancer Actions

To understand the basis of its cytotoxic activity, investigations have been carried out to elucidate the molecular mechanisms triggered by this compound in cancer cells.

Induction of Apoptosis

The primary mechanism by which this compound exerts its cytotoxic effects against the CEM leukemic cell line is through the induction of apoptosis, or programmed cell death researchgate.netnih.gov. However, specific details regarding the modulation of key apoptotic proteins such as caspases (caspase-3, -8, -9), the tumor suppressor protein p53, or the pro-apoptotic protein Bax have not been extensively characterized in the available research for this specific compound. The apoptotic process is initiated following the events of cell cycle arrest researchgate.net.

Cell Cycle Modulation

Investigations into the mode of action of this compound revealed that the compound interferes with the normal progression of the cell cycle. Specifically, treatment with this compound was found to inhibit cell division by inducing a block at the S phase of the cell cycle in CEM cells researchgate.netnih.gov. This arrest in the DNA synthesis phase prevents the cells from proceeding to the G2 and M phases, ultimately leading to the activation of the apoptotic pathway researchgate.net. Information regarding any potential effects on G2/M phase arrest for this specific compound is not detailed in the reviewed literature.

DNA Interaction Studies

The anticancer activity of this compound has been linked to its interaction with cellular DNA. Studies in the CEM leukemic cell line indicate that treatment with the compound leads to the occurrence of DNA strand breaks nih.gov. This damage to DNA is a significant stress signal that can contribute to the observed S-phase arrest and subsequent induction of apoptosis nih.gov. The precise nature of the interaction, such as whether it involves DNA intercalation or direct effects on DNA replication machinery, has not been fully elucidated for this compound in the available literature.

Enzyme Inhibition as a Mechanism of Action

While various rhodanine (B49660) derivatives have been investigated as inhibitors of numerous enzymes, specific data on the inhibitory activity of this compound against Topoisomerase II, Phosphatase of Regenerating Liver (PRL-3), Protein Arginine Methyltransferase 5 (PRMT5), or Uridine-diphosphate-N-acetyl/L-alanine ligase is not available in the reviewed scientific literature.

Reactive Oxygen Species (ROS) Production and Oxidative Stress

Research into 5-benzylidene substituted rhodanine derivatives has explored their potential as antioxidants. semanticscholar.org Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.govnih.gov The antioxidant capacity of a series of ten 5-benzylidene substituted rhodanine derivatives was evaluated using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. semanticscholar.org

In this study, the derivative featuring a 4-ethylbenzylidene group at the 5th position of the rhodanine core demonstrated significant antioxidant activity. semanticscholar.org Another compound with a 4-isopropyl benzylidene group also showed the highest antioxidant potential, with an IC50 value of 31.21 µg/ml. semanticscholar.org Other derivatives in the series displayed moderate antioxidant capabilities. semanticscholar.org These findings suggest that the 5-benzylidene rhodanine scaffold can be modified to enhance its radical scavenging properties, indicating a potential role in mitigating conditions associated with oxidative stress. semanticscholar.org

Table 1: Antioxidant Activity of Select 5-Benzylidene Rhodanine Derivatives

Compound Substituent at 5th Position Antioxidant Activity (IC50)
3j 4-isopropyl benzylidene 31.21 µg/ml
3f 4-ethylbenzylidene High Activity (IC50 not specified)
3b, 3d Not specified Moderate Activity

Data sourced from Mathew C, et al. (2023). semanticscholar.org

Modulation of Specific Signaling Pathways and Proteins

The interaction of 5-benzylidene rhodanine derivatives with specific proteins and signaling pathways is a key area of anticancer research.

HPV 16E2 Protein: Molecular docking studies have been conducted to evaluate the interaction between 5-benzylidene-3-α-carboxy ethylrhodanine derivatives and the trans-activation domain (TAD) receptor of the human papillomavirus (HPV) type 16 E2 protein. researchgate.net HPV is a primary cause of cervical cancer, making the E2 protein a significant therapeutic target. researchgate.net These computational studies help to predict the binding affinity and potential inhibitory action of the compounds against this viral protein. researchgate.net

Bcr-Abl T315I: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myelogenous leukemia (CML). nih.govresearchgate.net While tyrosine kinase inhibitors (TKIs) like imatinib (B729) are effective, the T315I mutation confers resistance to most of these drugs, presenting a major clinical challenge. nih.govnih.govlongdom.org Investigational studies on 5-benzylidene-3-α-carboxy ethylrhodanine derivatives have included molecular docking against the Bcr-Abl T315I mutant protein. researchgate.net This research aims to identify compounds that can effectively bind to and inhibit this drug-resistant kinase, offering a potential therapeutic strategy for relapsed CML patients. researchgate.netresearchgate.net

Based on the provided search results, there is no specific investigational data concerning the direct modulation of Bcl-2 family proteins, the Raf/MEK/ERK pathway, or Wnt signaling by this compound or its closely related derivatives.

Antimicrobial Research

Antibacterial Activity

The 5-benzylidene rhodanine scaffold has been extensively studied for its antibacterial properties against a range of pathogens, including multidrug-resistant strains.

Against Multidrug-Resistant Staphylococcus aureus (MRSA), E. coli, and B. cereus : Several studies have confirmed the activity of 5-benzylidene rhodanine derivatives against these common Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net One study synthesized seven novel 5-benzylidene-3-α-carboxy ethyl rhodanine compounds and tested them against MRSA, Escherichia coli, and Bacillus cereus. researchgate.net One derivative, compound 3f, showed consistent activity against all tested bacterial strains with a Minimum Inhibitory Concentration (MIC) value of 80 µg/mL. researchgate.net Other research has also highlighted the potential of rhodanine derivatives against S. aureus and B. cereus. researchgate.netnih.govmdpi.com The antibacterial efficacy is often influenced by the nature of the substituent groups on the benzylidene ring. nih.gov

Against Mycobacterium tuberculosis and Mycobacterium bovis : Tuberculosis remains a significant global health threat, necessitating the development of new therapeutic agents. brieflands.com Research has shown that 5-benzylidene derivatives of rhodanine-3-acetic acid exhibit promising activity against Mycobacterium tuberculosis and Mycobacterium bovis. nih.gov This suggests that the rhodanine core is a valuable scaffold for the development of novel antitubercular drugs. nih.govnih.gov

Table 2: Antibacterial Activity of a 5-Benzylidene Rhodanine Derivative

Bacterial Strain Pathogen Type Activity (MIC)
Multidrug-resistant S. aureus (MRSA) Gram-positive 80 µg/mL
Escherichia coli Gram-negative 80 µg/mL
Bacillus cereus Gram-positive 80 µg/mL

Data represents findings for compound 3f from the study by S. B. H. S, et al. (2013). researchgate.net

Antifungal Activity

Derivatives of 5-benzylidene rhodanine have also demonstrated notable antifungal properties. nih.gov Studies have evaluated these compounds against various fungal pathogens, including species of Candida and Aspergillus. researchgate.net In one study, a series of rhodanine derivatives were tested against ten fungal strains. nih.gov An ethylidene rhodanine derivative (compound 3e) was active against all tested fungi and showed particularly high activity against Saccharomyces cerevisiae, with an MIC of 3.9 μg/mL. nih.gov This highlights the potential of this chemical class in developing new antifungal agents. researchgate.netnih.gov

Antiviral Activity

The antiviral potential of rhodanine derivatives has been explored, particularly against the Hepatitis C Virus (HCV). HCV is a major cause of chronic liver disease, and its NS5B polymerase is an essential enzyme for viral replication, making it a key drug target. nih.govscienceopen.com High-level quantum chemical computations and molecular docking studies have been performed on a set of C5-arylidene rhodanine isomers to analyze their binding modes with the NS5B polymerase. nih.gov This research aims to identify potent non-nucleoside inhibitors (NNIs) of the enzyme. The studies identified four isomers as promising NNIs of NS5B polymerase, indicating that the C5-arylidene rhodanine structure is a viable starting point for the design of novel HCV inhibitors. nih.gov

Other Biological Activities

Beyond the primary areas of investigation, the 5-benzylidene rhodanine framework has been explored for a variety of other potential therapeutic applications. These studies highlight the molecular promiscuity of the rhodanine core, allowing it to interact with a wide range of biological targets.

Antidiabetic Effects (e.g., Aldose Reductase Inhibition)

In the context of diabetes mellitus, the polyol pathway, driven by the enzyme aldose reductase (AR), is implicated in the development of long-term complications such as neuropathy, nephropathy, and cataracts. nih.govnih.gov Aldose reductase catalyzes the reduction of glucose to sorbitol, and the accumulation of sorbitol leads to osmotic stress and cellular damage. nih.gov Consequently, the inhibition of this enzyme is a key therapeutic strategy for managing diabetic complications. nih.gov

The rhodanine moiety is recognized as an essential pharmacophore for AR inhibition. nih.gov Studies on a series of 5-benzylidene-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl) acetamide (B32628) derivatives have demonstrated their potential as inhibitors of both aldehyde and aldose reductase enzymes. nih.gov The structural design of these inhibitors often features a rhodanine ring that forms a tight network of hydrogen bonds at the anionic binding site of the enzyme, while the benzylidene portion occupies a specific pocket, influencing inhibitory activity. mdpi.com Research has shown that certain benzylidene derivatives exhibit robust in vitro and in vivo efficacy, positioning them as promising candidates for dual-target antidiabetic drugs. nih.gov

Compound DerivativeTarget EnzymeInhibitory Activity
5-Aryl Benzylidene-Thiazolidine-4-dione (F3)Aldose Reductase (ALR2)83.00% inhibition at 10µg/mL
Rhodanine-3-acetic acid derivativesAldose ReductasePreviously developed into Epalrestat

Anti-inflammatory Activities

Inflammation is a complex biological response involving various enzymatic pathways, including those mediated by lipoxygenases (LOX). nih.gov The enzyme 15-lipoxygenase (15-LOX) is involved in the metabolism of polyunsaturated fatty acids to produce bioactive lipid mediators that can have both pro- and anti-inflammatory roles. nih.gov Inhibition of specific lipoxygenases is a strategy for developing anti-inflammatory agents. nih.gov

Investigational studies have shown that certain derivatives of 5-benzylidene rhodanine possess anti-inflammatory potential. Specifically, intermediate compounds from a synthetic series, namely 5-arylidene-rhodanine-3-acetic acids, exhibited mild inhibitory activity against 15-lipoxygenase (15-LOX). nih.gov This finding suggests that the rhodanine scaffold can be tailored to target key enzymes in the inflammatory cascade, offering a potential avenue for the development of novel anti-inflammatory drugs.

Acetylcholinesterase (AChE) Inhibition

Alzheimer's disease is characterized by a decline in cognitive function linked to a deficiency of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov A primary therapeutic approach is to inhibit acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation, thereby increasing its availability in the synaptic cleft. mdpi.com

Several series of 5-benzylidene rhodanine derivatives have been synthesized and evaluated for their AChE inhibitory activity. nih.govnih.gov Studies indicate that substitutions on both the benzylidene moiety and the rhodanine nitrogen can significantly alter the anti-AChE activity. For instance, a series of 5-benzylidenerhodanine-3-acetamides showed that a 1-benzylpiperidinyl derivative with a 4-(dimethylamino)benzylidene scaffold was the most active. nih.gov In another study, N-substituted-5-benzylidene rhodanines were screened, and it was found that compounds with electron-withdrawing groups, such as a 4-nitro substituent, on the benzene (B151609) ring demonstrated more potent inhibition of the AChE enzyme. nih.gov

Compound SeriesMost Potent DerivativeIC₅₀ Value (µM)Reference CompoundIC₅₀ Value (µM)
3-α-carboxy ethyl/3-benzamide acetic acid-5- benzylidene rhodanineCompound 3f27.29Rivastigmine54.37
5-benzylidenerhodanine-3-acetamides1-benzylpiperidinyl derivative with 4-(dimethylamino)benzylideneNot SpecifiedNot SpecifiedNot Specified

Mitochondrial Pyruvate (B1213749) Carrier (MPC) Inhibition

The mitochondrial pyruvate carrier (MPC) is a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. d-nb.inforesearchgate.net This transport is a critical step linking glycolysis and the tricarboxylic acid (TCA) cycle, making the MPC a key regulator of cellular metabolism. nih.gov Inhibition of the MPC has emerged as a promising therapeutic strategy for metabolic disorders, including diabetes and certain cancers. d-nb.infonih.gov

Thiazolidinediones (TZDs), a class of compounds structurally related to rhodanines, have been investigated as MPC inhibitors. researchgate.net Research on 5-benzylidenethiazolidine-2,4-diones showed significant inhibitory capacity on mitochondrial respiration, comparable to the well-known MPC inhibitor UK5099. researchgate.net These studies suggest that the benzylidene scaffold is a key pharmacophore for MPC inhibition. Further analysis of inhibitor binding reveals that these molecules often fit into the MPC substrate-binding pocket. nih.gov The potency of these inhibitors can be enhanced by specific substitutions on the aromatic ring, such as a nitro group. nih.gov

CompoundTargetIC₅₀ Value (nM)
Compound 2 (UK5099 analog)Pyruvate Transport12.4 ± 4.6
Compound 7 (nitro-substituted analog)Pyruvate Transport5.4 ± 1.1
UK5099 (Reference Inhibitor)Pyruvate Transport52.6 ± 8.3

Antioxidant Potential (e.g., DPPH assay)

Reactive oxygen species (ROS) are implicated in the progression of numerous chronic diseases. Antioxidants can mitigate oxidative stress by scavenging free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method used to evaluate the radical scavenging capacity of chemical compounds. The assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Studies on novel 5-benzylidene substituted rhodanine derivatives have demonstrated their antioxidant potential using the DPPH scavenging method. The antioxidant activity was found to be dependent on the substitution pattern of the benzylidene ring. Several derivatives exhibited moderate to high antioxidant activity, with some compounds showing significant radical scavenging potential as indicated by their IC₅₀ values.

Compound DerivativeAntioxidant Activity (IC₅₀ in µg/mL)
Compound 3j31.21
Compound 3b170.49
Compound 3f184.39
Compound 3d453.17
Ascorbic Acid (Standard)&lt;15.63

Structure Activity Relationship Sar Investigations

Impact of Substituents on Biological Activity

The substituent at the N-3 position of the rhodanine (B49660) core plays a significant role in modulating the biological activity of 5-benzylidene derivatives. Modifications at this site can impact potency, selectivity, and pharmacokinetic properties.

Ethyl and Alkyl Groups : The presence of an ethyl group at the N-3 position, as seen in 5-Benzylidene-3-ethylrhodanine (BTR-1), is associated with broad anticancer activity. nih.gov However, studies on other rhodanine series have shown that increasing the bulkiness of the N-3 substituent can sometimes be unfavorable. For instance, enlarging the substituent from smaller groups to isopropyl or benzyl (B1604629) groups has been shown to be detrimental to antiproliferative activity against certain cancer cell lines. mdpi.com

Acetic Acid and Carboxyalkyl Derivatives : The introduction of an acetic acid moiety at the N-3 position is a common strategy that often enhances biological activity. nih.gov These derivatives, such as rhodanine-3-acetic acids, are known to be effective inhibitors of enzymes like aldose reductase. researchgate.net The length of the carboxyalkyl chain is a critical determinant of activity. Studies have shown that antibacterial activity can be dependent on the number of carbon atoms in the carboxyalkyl group, suggesting that this moiety interacts with specific regions of the biological target. researchgate.netmdpi.com It has been noted that introducing substituents with a carboxyl group at the N-3 position is a viable path to designing compounds with significant biological activity and potentially reduced toxicity. nih.gov

Glycosyl Moieties : A more recent approach involves the N-glycosylation of the rhodanine ring. The attachment of sugar moieties at the N-3 position has led to the development of potent anticancer agents. nih.govacs.org These N-glucosylated rhodanines have demonstrated significant activity against various cancer cell lines (MCF-7, HepG2, and A549), with some derivatives showing much lower IC50 values than the standard drug Doxorubicin. nih.gov The sugar substituent is believed to enhance the molecule's interaction with biological targets and can influence its uptake by cells. nih.gov

The benzylidene moiety at the C-5 position offers a wide scope for structural modification, and the nature of its substituents critically dictates the compound's biological profile.

Aryl Substituents and Steric Effects : The introduction of bulky aryl substituents at the C-5 position has been shown to improve antibacterial activity against clinically significant bacteria like Staphylococci. nih.gov However, excessive bulkiness can also negatively affect potency by hindering the optimal binding of the molecule to its target.

Electron-Donating vs. Electron-Withdrawing Groups : The electronic properties of the substituents on the benzylidene ring are paramount.

Electron-Donating Groups (EDGs) : Groups like methoxy (B1213986) (-OCH₃) and dimethylamino (-N(CH₃)₂) have varied effects. For instance, a 4-(dimethylamino)benzylidene moiety was found in the most active acetylcholinesterase (AChE) inhibitor in one series. nih.gov In another study, the presence of a methoxy group on the benzylidene ring increased the biological activity of N-rhodanine glycoside derivatives. acs.org

Electron-Withdrawing Groups (EWGs) : Halogens and nitro groups are common EWGs studied. Halogenation, such as the presence of a 4-bromo or 4-chloro group on the benzylidene ring, has produced some of the most potent inhibitors of photosynthetic electron transport (PET). nih.gov The antibacterial activity of rhodanine-3-acetic acid derivatives was found to be higher when a hydrophobic arylidene group with additional electron-withdrawing substituents was present at the C-5 position. semanticscholar.orgnih.gov

Cinnamilidene vs. Benzylidene : Extending the conjugation of the C-5 substituent from a benzylidene to a cinnamilidene group (introducing an additional double bond) can enhance inhibitory activity. For example, a 5-cinnamilidenerhodanine derivative showed slightly better inhibition of the protein tyrosine phosphatase PRL-3 than its direct benzylidene analog. mdpi.com This suggests that the increased length and altered geometry of the cinnamilidene moiety can lead to more favorable interactions within the target's binding site. However, in other contexts, such as antibacterial activity, the specific substituent on the aromatic ring and the nature of the N-3 group were found to be more significant than the difference between a benzylidene or cinnamilidene moiety. researchgate.net

The table below summarizes the effect of various C-5 benzylidene substituents on the biological activity of rhodanine derivatives from a study on PET inhibition.

Compound IDC-5 Benzylidene SubstituentBiological Activity (IC₅₀ in µmol/L) for PET Inhibition
1 Unsubstituted47.9
2c 4-OH11.5
7c 4-NO₂10.1
10a 2-Br3.5
10b 3-Br4.8
10c 4-Br3.0
11a 2-Cl4.0
11c 4-Cl3.2

Data sourced from a study on (Z)-5-Arylmethylidene-rhodanines. nih.gov

The exocyclic double bond at the C-5 position introduces the possibility of geometric isomerism (E/Z isomers). The synthesis of 5-arylmethylidenerhodanines typically and preferentially results in the formation of the Z-isomer. nih.gov This configuration is generally considered to be the more thermodynamically stable and biologically active form. The planarity and specific spatial arrangement of the aryl ring relative to the rhodanine core, dictated by the Z-configuration, are crucial for effective interaction with the binding sites of target enzymes and proteins. nih.gov

Correlation of Structural Features with Specific Biological Targets

The specific structural modifications on the this compound framework correlate directly with its affinity for and mechanism of action on various biological targets.

Topo II Inhibition and DNA Intercalation : Recent studies have identified N-glycosylated rhodanine derivatives as potent Topoisomerase II (Topo II) inhibitors. nih.gov Topo II is a vital enzyme in DNA replication and transcription, making it a key target for anticancer drugs. nih.govnih.gov The mechanism of these rhodanine derivatives involves not only inhibiting the enzyme's catalytic activity but also intercalating into the DNA double helix. nih.govnih.gov Intercalation is the process where planar molecules insert themselves between the base pairs of DNA, causing structural distortion and inhibiting processes like replication. wikipedia.orgpatsnap.comnih.gov The planar 5-benzylidene-rhodanine scaffold is well-suited for this action. Compound 12f (a deprotected N-nucleoside with a C-5 substituent) was identified as a potent Topo II inhibitor and DNA intercalator, inducing apoptosis and cell cycle arrest in cancer cells. nih.gov

PRL-3 Binding : The phosphatase of regenerating liver 3 (PRL-3) is another cancer-related target. The inhibition of PRL-3 by rhodanine derivatives is sensitive to the C-5 substituent. The slightly higher potency of a 5-cinnamilidenerhodanine over its benzylidene counterpart suggests that the extended hydrophobic structure can achieve better binding in the hydrophobic entrance of the PRL-3 active site. mdpi.com

The table below shows the inhibitory activity of selected N-glycosylated rhodanine derivatives against Topo II and their DNA intercalation capacity.

Compound IDC-5 Benzylidene SubstituentTopo II Inhibition (IC₅₀ in µM)DNA Intercalation (IC₅₀ in µM)
12b 4-OCH₃15.625.7
12c 2,4-di-Cl12.321.3
12f 4-N(CH₃)₂7.318.2
Doxorubicin (Standard)9.6531.27

Data sourced from a study on N-Rhodanine Glycosides. nih.gov

Identification of Pharmacophores and Structural Motifs for Potent Activity

Based on extensive SAR studies, a general pharmacophore model for biologically active rhodanine derivatives can be proposed. A pharmacophore outlines the essential three-dimensional arrangement of functional groups required for biological activity. scirp.org

Key pharmacophoric features include:

The Rhodanine Core : This heterocyclic system acts as a central scaffold. The carbonyl group at C-4 and the thiocarbonyl group at C-2 frequently act as hydrogen bond acceptors, interacting with residues in the target's active site. scirp.orgscirp.org

The N-3 Substituent : This position often accommodates groups that can enhance solubility, modulate pharmacokinetics, or provide additional interaction points. An acetic acid or a glycosyl moiety at this position has proven effective for enhancing anticancer activity. nih.govnih.gov

The C-5 Arylidene Moiety : This is a crucial region for modulating potency and selectivity. It typically serves as a hydrophobic feature that occupies a hydrophobic pocket in the target protein. scirp.orgscirp.org The electronic nature of the substituents on this aryl ring (e.g., halogens, methoxy groups) fine-tunes the binding affinity.

The Exocyclic Double Bond : The Z-configuration of this bond ensures the correct planar geometry and orientation of the C-5 aryl group relative to the rhodanine core, which is essential for activity. nih.gov

In essence, the combination of a central hydrogen-bonding scaffold (rhodanine), a modulatory group at N-3, and a substituted, planar hydrophobic group at C-5 constitutes the primary structural motif for the potent biological activity of this class of compounds. mdpi.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand and predict how a ligand, such as a rhodanine (B49660) derivative, might interact with a protein's binding site.

Ligand-Protein Interaction Analysis

Molecular docking studies have been conducted on rhodanine derivatives to evaluate their binding affinity and interaction modes with various protein targets implicated in diseases like cancer. While specific studies focusing solely on 5-Benzylidene-3-ethylrhodanine are detailed for certain targets, research on closely related analogs provides significant insights into its potential inhibitory activities.

For instance, a study on 3-α-carboxy ethyl rhodanine, a related compound, examined its binding interactions with Bcr-Abl T315I tyrosine kinase and Human Papillomavirus (HPV) 16 E2 protein. The results showed reasonable docking scores and favorable interactions, suggesting that the rhodanine scaffold can serve as a template for developing inhibitors against these targets. researchgate.net The binding energy for 3-α-carboxy ethyl rhodanine with the active sites of Bcr-Abl (T315I) was found to be between -4.1 and -4.8 kcal/mol. researchgate.net This interaction was stabilized by hydrogen bonds, with the carbonyl oxygen of the rhodanine moiety forming a crucial hydrogen bond with the N-H group of LYS271 in the ATP binding site. researchgate.net

In its interaction with the HPV 16 E2 protein (PDB ID: 1DTO), the same rhodanine derivative showed a binding energy of 4.5 kcal/mol. researchgate.net The binding was characterized by hydrogen bonds formed by the carboxyl group with the conserved amino acid ARG37, which is critical for the protein's functions in viral replication. researchgate.net

Furthermore, broader studies on series of 5-benzylidene substituted rhodanine derivatives have demonstrated good docking scores against other anticancer targets, including the progesterone (B1679170) receptor, estrogen receptor, and Aurora Kinase. semanticscholar.org These simulations help in understanding the structure-activity relationships and guide the design of more potent inhibitors. semanticscholar.org The enzyme α-topoisomerase II (α-Topo II), a key target in cancer therapy, is another protein where such docking studies are valuable for predicting inhibitory potential. nih.gov

Target ProteinLigandBinding Energy (kcal/mol)Key Interacting Residues
Bcr-Abl T315I 3-α-carboxy ethyl rhodanine-4.1 to -4.8LYS271, ASN368, ASP381
HPV 16 E2 3-α-carboxy ethyl rhodanine4.5ARG37

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and geometry of molecules. These methods provide detailed information about molecular orbitals, energy levels, and other electronic properties that govern a compound's reactivity and physical characteristics.

Molecular Structure Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the structure of molecules. For derivatives like 5-(4-dimethylaminobenzylidene)rhodanine, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine the optimized molecular geometry. researchgate.netresearchgate.net These studies allow for a detailed analysis of bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule's most stable conformation. This foundational analysis is crucial for understanding how the molecule will interact with its environment and biological targets.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity concepts by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular stability and reactivity. rsc.org

For 5-arylidene rhodanine derivatives, FMO analysis has been performed as part of computational studies. researchgate.net The energy of the LUMO (E-LUMO), for example, has been used as a quantum molecular descriptor in QSAR models to predict the anti-proliferative activity of these compounds. researchgate.netsciencepublishinggroup.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic transitions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity in a quantitative manner. nih.gov These models are powerful tools in drug design for predicting the activity of new compounds. ijper.org For 5-benzylidene rhodanine derivatives, both 2D and 3D-QSAR studies have been performed. ijper.orgresearchtrend.net

A Comparative Molecular Similarity Indices Analysis (CoMSIA), a 3D-QSAR technique, was used to study a series of novel 5-substituted benzylidene rhodanine derivatives for their anticancer activity. researchgate.netbenthamdirect.comnih.gov This study led to the development of a statistically robust CoMSIA model with good external predictability, indicated by a predictive r-squared (r²pred) value of 0.841. benthamdirect.comnih.gov The contour plots generated from the CoMSIA model help identify key structural features and regions where modifications to the molecule could enhance its biological activity. researchgate.netnih.gov For example, electrostatic contour maps indicate regions where electropositive or electronegative groups would be favorable for activity. researchgate.net Such insights are invaluable for the rational design of new, more potent anticancer agents based on the this compound scaffold. nih.gov

QSAR/CoMSIA ModelCompound SeriesKey Finding/Parameter
CoMSIA 5-substituted benzylidene rhodanine derivativesA model with good external predictability (r²pred = 0.841) was developed for anticancer activity. benthamdirect.comnih.gov
QSAR 5-arylidene rhodanine derivativesThe energy of the LUMO (E-LUMO) was identified as a significant descriptor for predicting anti-proliferative activity. researchgate.netsciencepublishinggroup.com

Non-Linear Optical (NLO) Properties Calculation

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and telecommunications. cabidigitallibrary.org Organic molecules with donor-π-acceptor structures, like many 5-benzylidene rhodanine derivatives, are known to exhibit significant NLO properties. Computational methods are frequently used to predict these properties, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net

Theoretical studies on benzylidene derivatives have shown that these compounds can possess large hyperpolarizability values. researchgate.net The calculations involve optimizing the molecular geometry and then computing the electronic properties in the presence of an electric field. Such computational screening can guide the synthesis of new organic materials with enhanced NLO characteristics, suitable for various photonic applications. cabidigitallibrary.orgresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules over time, providing insights into the stability of compounds and their interactions with biological targets. In the context of drug discovery, MD simulations are frequently employed after molecular docking to assess the stability of a ligand-receptor complex.

For the broader class of rhodanine derivatives, MD simulations have been utilized to confirm the stability of their binding poses within the active sites of target proteins. For instance, studies on rhodanine acetic acid derivatives targeting the xanthine (B1682287) oxidase enzyme have used MD simulations to confirm that the lead compound exhibits high stability and favorable binding affinity, suggesting its potential as a therapeutic agent. researchgate.net These simulations typically analyze parameters such as root-mean-square deviation (RMSD) to evaluate the stability of the protein-ligand complex throughout the simulation period. researchgate.net

Similarly, molecular dynamics studies on other benzylidene derivatives have revealed that complexes formed with target proteins remain stable over time and under physiological conditions. rsc.org While specific MD simulation data for this compound is not detailed in the available research, the consistent use and findings from simulations of structurally related rhodanine compounds underscore the utility of this method. Such studies are crucial for validating docking results and providing a more dynamic picture of the molecular interactions that govern the biological activity of this class of compounds.

In Silico ADME Prediction for Drug Likeness

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, allowing for the early assessment of a compound's potential to be developed into an orally active drug. These predictions are often guided by frameworks like Lipinski's Rule of Five, which outlines the physicochemical properties associated with good oral bioavailability. wikipedia.orgunits.it

For a compound to be considered "drug-like" under Lipinski's rule, it should generally meet the following criteria:

No more than 5 hydrogen bond donors (HBD) wikipedia.orgdrugbank.com

No more than 10 hydrogen bond acceptors (HBA) wikipedia.orgdrugbank.com

A molecular mass of less than 500 daltons wikipedia.orgdrugbank.com

A calculated octanol-water partition coefficient (log P) not exceeding 5 wikipedia.orgdrugbank.com

Computational evaluations of various 5-benzylidene substituted rhodanine derivatives have consistently shown that these compounds exhibit favorable ADME profiles. semanticscholar.orgresearchgate.net Studies indicate that these derivatives generally possess good human intestinal absorption and the ability to penetrate the blood-brain barrier. semanticscholar.orgresearchgate.net The evaluation of different rhodanine compounds through tools like SwissADME has shown that they tend to have good physicochemical and pharmacokinetic properties. bepls.com The molecular weights for many rhodanine derivatives fall well below the 500 Da threshold, and their calculated log P values are often in a range indicative of good membrane transport and bioavailability. bepls.comtexilajournal.com

The drug-likeness properties for compounds structurally similar to this compound are summarized in the table below, demonstrating general compliance with Lipinski's Rule of Five.

ADME ParameterTypical Predicted Value for 5-Benzylidene Rhodanine DerivativesLipinski's Rule of Five Guideline
Molecular Weight (MW)~250 - 450 Da&lt; 500 Da
Hydrogen Bond Donors (HBD)0 - 2≤ 5
Hydrogen Bond Acceptors (HBA)3 - 5≤ 10
Log P (Lipophilicity)2.5 - 5.0≤ 5
Rule of Five Violations0 - 1≤ 1

This table represents typical values for the 5-benzylidene rhodanine class of compounds based on data from multiple computational studies. semanticscholar.orgbepls.comtexilajournal.com

These in silico predictions suggest that this compound and related structures possess favorable pharmacokinetic profiles, making them promising scaffolds for further development in medicinal chemistry. semanticscholar.orgtexilajournal.com

Future Directions and Therapeutic Potential

Development of Selective Agents with Improved Efficacy

A primary focus in the evolution of 5-benzylidene-3-ethylrhodanine derivatives is the enhancement of their selectivity and potency towards specific biological targets. The core rhodanine (B49660) structure is highly amenable to chemical modification, particularly at the C5-benzylidene and N3-ethyl positions, allowing for the fine-tuning of its pharmacological profile through structure-activity relationship (SAR) studies. mdpi.comnih.gov

Researchers have synthesized and evaluated numerous analogues to identify key structural features that govern their activity. For instance, modifications to the benzylidene ring at the C5 position have been shown to significantly impact inhibitory potency. A series of benzylidene rhodanine derivatives were synthesized and evaluated as inhibitors of Phosphatase of Regenerating Liver 3 (PRL-3), an oncolytic phosphatase. nih.govresearchgate.net The studies revealed that the introduction of a benzylidene moiety at the C5 position of the rhodanine nucleus is favorable for high inhibitory potency against PRL-3. mdpi.com One such derivative demonstrated an IC₅₀ value of 0.9 µM, highlighting its potential. nih.govresearchgate.net

Furthermore, SAR data for other rhodanine derivatives have shown that introducing bulky aryl substituents at the C5 position can improve activity against clinically significant bacteria like Staphylococci. nih.gov Similarly, in the pursuit of selective Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, a series of 5-benzylidene-2-iminothiazolidin-4-ones were designed and synthesized, leading to the identification of nine compounds with activity in the low nanomolar range (2-85 nM). nih.gov These studies underscore the principle that strategic modifications to the this compound scaffold can yield compounds with significantly improved efficacy and selectivity for desired molecular targets.

Table 1: Examples of 5-Benzylidene Rhodanine Derivatives and Their Biological Activity
Compound DerivativeTargetMeasured Activity (IC₅₀)Reference
5-Benzylidene rhodanine derivativePRL-30.9 µM nih.govresearchgate.net
5-Naphthylidene rhodanine derivativePRL-31.7 µM mdpi.com
5-{4-[3-(4-methoxy-phenyl)-3-oxo-propenyl]-benzylidene}-2-thioxothiazolidin-4-oneHeLa, HT29, A549, MCF-7 cell lines24.5 - 28.6 µM mdpi.com
5-((2-chloro-6,7-dimethoxyquinolin-3-yl)methylene) rhodanine derivativeGastric (HGC), Prostate (DU-145), Breast (MCF-7) cell linesPotent Activity Reported mdpi.com

Exploration of Novel Molecular Targets

The therapeutic versatility of rhodanine derivatives stems from their ability to interact with a diverse range of enzymes and receptors. nih.gov While initial research identified targets like aldose reductase, recent investigations have expanded the landscape of molecular targets for this compound and its analogues considerably. nih.govnih.gov

This exploration has revealed inhibitory activity against numerous targets implicated in various diseases:

Oncology: Beyond PRL-3, rhodanine derivatives have been investigated as inhibitors of key targets in cancer progression, including tyrosine kinases like VEGFR, EGFR, and HER2. researchgate.net They have also been shown to act as topoisomerase II inhibitors and to interfere with apoptosis-related proteins of the Bcl-2 family. researchgate.netnih.govresearchgate.net

Infectious Diseases: The rhodanine scaffold has been identified as a promising starting point for developing agents against viral and bacterial targets. This includes inhibitors of Hepatitis C Viral (HCV) NS3 protease and HIV-1 integrase. researchgate.netnih.gov

Metabolic Disorders: In the context of type 2 diabetes, rhodanine derivatives are being explored as inhibitors of α-amylase, α-glucosidase, and protein tyrosine phosphatase 1B (PTP1B). nih.govresearchgate.net

Other Targets: A broad screening approach has identified potential activity against other enzymes such as JNK Stimulatory Phosphatase-1 (JSP-1), histidine decarboxylase, β-lactamase, and carbonic anhydrases. researchgate.netnih.gov In silico methods have also suggested potential affinity for targets like COX-2, acetylcholinesterase, and thyroid hormone receptor alpha. nih.gov

This continuous search for new molecular interactions is crucial for repurposing these compounds and discovering novel therapeutic applications.

Integration of Advanced Computational Methodologies in Drug Design

The design and optimization of this compound derivatives are increasingly supported by advanced computational methodologies. acs.orgnih.gov In silico techniques such as molecular docking, virtual screening, and molecular dynamics simulations play a pivotal role in modern drug discovery by providing insights into ligand-protein interactions and predicting the pharmacokinetic properties of new compounds. mdpi.comtexilajournal.comtexilajournal.comnih.gov

Molecular docking studies are routinely used to predict the binding modes and affinities of rhodanine derivatives within the active sites of their target proteins, such as PRL-3, human carbonic anhydrase isoforms, and various kinases. nih.govorientjchem.orgresearchgate.net These simulations help rationalize observed SAR and guide the design of new analogues with improved binding characteristics. For example, docking studies have been employed to understand how different substitutions on the benzylidene ring affect binding to tyrosinase, aiding in the development of potent anti-melanogenic agents. mdpi.comnih.gov

Pharmacokinetic properties, including Absorption, Distribution, Metabolism, and Excretion (ADME), are also predicted using computational tools. semanticscholar.org These predictions help to identify candidates with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. semanticscholar.orgtexilajournal.com By integrating these computational approaches, researchers can accelerate the development cycle, reduce costs, and more rationally design novel this compound derivatives with enhanced therapeutic potential. mdpi.com

Potential as Lead Compounds for Drug Development

This compound and its related structures serve as excellent lead compounds for drug development programs. A lead compound is a chemical starting point for the creation of a new drug, and the rhodanine scaffold possesses many of the desirable characteristics. Its synthetic accessibility allows for the straightforward creation of diverse chemical libraries for screening. orientjchem.orgmdpi.com

The broad spectrum of biological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties, demonstrates the scaffold's versatility and potential to address a wide range of unmet medical needs. mdpi.comresearchgate.net The compound 5-Benzylidene-3-ethyl rhodanine, also known as BTR-1, has been noted for its broad anticancer activity, with IC₅₀ values often below 10 µM, making it a strong candidate for further optimization. acs.orgnih.govorientjchem.org

The demonstrated ability to modulate multiple biological targets makes these compounds valuable tools for chemical biology and promising candidates for polypharmacology, an approach that is gaining traction for treating complex diseases. The extensive body of research on rhodanine derivatives provides a solid foundation for future development efforts aimed at transforming these promising lead compounds into clinically effective therapeutic agents. mdpi.comsemanticscholar.org

Q & A

Q. What are the standard synthetic routes for 5-Benzylidene-3-ethylrhodanine, and how can reaction conditions be optimized for reproducibility?

The compound is synthesized via a condensation reaction between 3-ethylrhodanine and benzaldehyde derivatives. Key steps include refluxing the reactants in acetic acid with ammonium acetate as a catalyst at 80–85°C for 4–6 hours. Purity is monitored via TLC, and yields typically range from 60–80% after ethyl acetate extraction and drying . Optimization involves adjusting solvent polarity, microwave-assisted synthesis (e.g., using ionic liquids like 1-butyl-3-methylimidazolium chloride to reduce reaction time) , or varying stoichiometric ratios of aldehydes.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound derivatives?

Essential techniques include:

  • FT-IR : Confirms thioxo (C=S, ~1,200–1,300 cm⁻¹) and carbonyl (C=O, ~1,680–1,720 cm⁻¹) groups .
  • NMR : ¹H NMR identifies benzylidene protons (δ 7.2–7.6 ppm) and ethyl group signals (δ 1.2–1.5 ppm for CH₃; δ 3.5–4.2 ppm for CH₂) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 307.0930 for C₁₅H₁₈N₂OS₂) .

Q. What in vitro biological activities have been reported for this compound?

this compound derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC ~8–16 µg/mL) and fungi (e.g., Candida albicans) via thiazolidinone-mediated disruption of microbial cell walls . Anticancer potential is linked to apoptosis induction in MCF-7 breast cancer cells (IC₅₀ ~20–50 µM) through ROS generation .

Advanced Research Questions

Q. How can substituent effects on the benzylidene ring be systematically studied to enhance bioactivity?

  • Rational Design : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position of the benzylidene ring to improve electrophilicity and target binding. For example, 4-nitrobenzylidene derivatives show 2–3× higher antimicrobial activity compared to unsubstituted analogs .
  • SAR Analysis : Use docking studies (e.g., AutoDock Vina) to correlate substituent hydrophobicity with binding affinity to bacterial dihydrofolate reductase (DHFR) or human topoisomerase II .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Standardization : Replicate assays under identical conditions (e.g., Mueller-Hinton agar for antimicrobial testing, 37°C incubation) to minimize variability in MIC values .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers caused by differences in bacterial strains or compound purity .

Q. How can computational modeling guide the design of derivatives with improved specificity?

  • Molecular Dynamics (MD) : Simulate interactions between this compound and target proteins (e.g., EGFR kinase) to predict binding stability and hydrogen-bonding patterns .
  • ADMET Prediction : Use QikProp or SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for enhanced bioavailability and reduced hepatotoxicity .

Q. What methodologies validate the mechanism of action in anticancer studies?

  • Flow Cytometry : Quantify apoptosis via Annexin V/PI staining in treated cancer cells .
  • Western Blotting : Measure caspase-3/7 activation and Bcl-2/Bax ratio changes to confirm mitochondrial pathway involvement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.